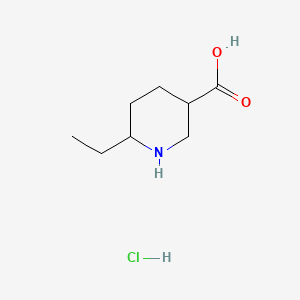
6-Ethylpiperidine-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethylpiperidine-3-carboxylic acid hydrochloride is a versatile chemical compound widely used in scientific research. It is known for its diverse applications, including drug synthesis, catalysis, and organic reactions. This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many pharmaceuticals and natural products .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethylpiperidine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of substituted pyridines to form the corresponding piperidines . The reaction conditions often involve the use of a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine, allowing for acid-free hydrogenation with good yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including cyclization, hydrogenation, and subsequent purification steps to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production.
化学反応の分析
Types of Reactions: 6-Ethylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Hydrogenation to form saturated derivatives.
Substitution: Nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Saturated piperidine derivatives.
Substitution: N-alkyl or N-acyl piperidine derivatives.
科学的研究の応用
6-Ethylpiperidine-3-carboxylic acid hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: Acts as a catalyst in various organic reactions and as an intermediate in the production of agrochemicals and fine chemicals.
作用機序
The mechanism of action of 6-ethylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing biochemical pathways and physiological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Piperidine: The parent compound, widely used in organic synthesis and drug development.
N-Methylpiperidine: A methylated derivative with similar applications but different reactivity.
Piperidine-4-carboxylic acid: Another piperidine derivative with distinct chemical properties.
Uniqueness: 6-Ethylpiperidine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain synthetic and research applications where other piperidine derivatives may not be as effective.
特性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC名 |
6-ethylpiperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-7-4-3-6(5-9-7)8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H |
InChIキー |
NSHFKYSDWHGYKG-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CN1)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B13476943.png)
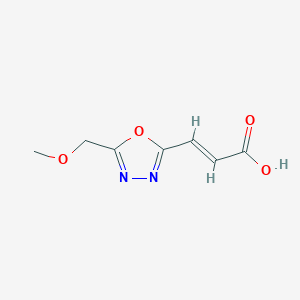
![Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate](/img/structure/B13476951.png)
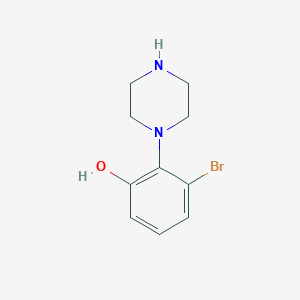

![4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid](/img/structure/B13476974.png)
![(E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine](/img/structure/B13476979.png)
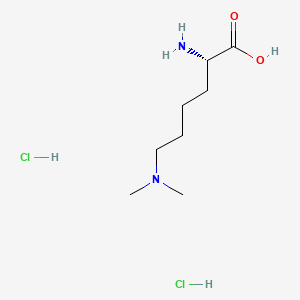
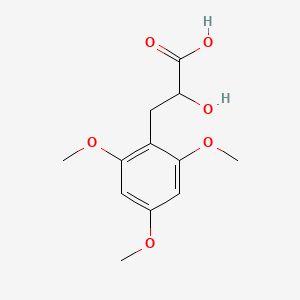
![2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid](/img/structure/B13477011.png)
![(4-Amino-2-oxabicyclo[2.2.2]octan-1-YL)methanol hydrochloride](/img/structure/B13477018.png)
